molecular formula C12H13BrN4O B8462603 6-Bromo-N2-(4-methoxybenzyl)pyrazine-2,3-diamine CAS No. 827602-53-9

6-Bromo-N2-(4-methoxybenzyl)pyrazine-2,3-diamine

Cat. No.: B8462603
CAS No.: 827602-53-9
M. Wt: 309.16 g/mol
InChI Key: YMCPFTAEKZJNQO-UHFFFAOYSA-N
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Description

6-Bromo-N2-(4-methoxybenzyl)pyrazine-2,3-diamine is an organic compound that features a pyrazine ring substituted with a bromo group and a methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N2-(4-methoxybenzyl)pyrazine-2,3-diamine typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like methanol and catalysts such as sodium methoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N2-(4-methoxybenzyl)pyrazine-2,3-diamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-N2-(4-methoxybenzyl)pyrazine-2,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-N2-(4-methoxybenzyl)pyrazine-2,3-diamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazine ring and substituents. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-N2-(4-methoxybenzyl)pyrazine-2,3-diamine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

827602-53-9

Molecular Formula

C12H13BrN4O

Molecular Weight

309.16 g/mol

IUPAC Name

5-bromo-3-N-[(4-methoxyphenyl)methyl]pyrazine-2,3-diamine

InChI

InChI=1S/C12H13BrN4O/c1-18-9-4-2-8(3-5-9)6-16-12-11(14)15-7-10(13)17-12/h2-5,7H,6H2,1H3,(H2,14,15)(H,16,17)

InChI Key

YMCPFTAEKZJNQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=CN=C2N)Br

Origin of Product

United States

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